1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
Description
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Properties
Molecular Formula |
C13H17ClFN3 |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H |
InChI Key |
IFWWXAZTTABIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Biological Activity
1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.
Chemical Structure
The compound features a pyrazole ring substituted with a fluoroethyl group and a phenylethyl moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable 1,3-diketone.
- Alkylation : The introduction of the fluoroethyl group is performed by alkylating the pyrazole ring with a fluoroethyl halide.
- N-Alkylation : The final step involves N-alkylation with phenylethylamine, followed by hydrochloride salt formation for improved solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The exact mechanisms remain under investigation but may involve modulation of signaling pathways relevant to inflammation and pain.
Antiproliferative Effects
Recent studies have indicated that compounds similar to 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness against breast, colon, and lung cancer cells through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be at play .
Anti-inflammatory Properties
Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been explored as a potential therapeutic agent for conditions characterized by excessive inflammation, although detailed studies are required to confirm these effects.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
